![molecular formula C32H49NO B12624525 6-[1-(Benzylamino)octadecylidene]-3-methylcyclohexa-2,4-dien-1-one CAS No. 920278-37-1](/img/structure/B12624525.png)
6-[1-(Benzylamino)octadecylidene]-3-methylcyclohexa-2,4-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[1-(Benzylamino)octadecylidene]-3-methylcyclohexa-2,4-dien-1-one is a complex organic compound with a unique structure that includes a benzylamino group, an octadecylidene chain, and a cyclohexadienone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[1-(Benzylamino)octadecylidene]-3-methylcyclohexa-2,4-dien-1-one typically involves multiple steps. One common method includes the reaction of benzylamine with an appropriate octadecylidene precursor under controlled conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as crystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-[1-(Benzylamino)octadecylidene]-3-methylcyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The benzylamino group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different ketones or alcohols, while substitution reactions can produce a variety of benzylamino derivatives.
Applications De Recherche Scientifique
6-[1-(Benzylamino)octadecylidene]-3-methylcyclohexa-2,4-dien-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to cell signaling and molecular interactions.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-[1-(Benzylamino)octadecylidene]-3-methylcyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The benzylamino group can interact with various enzymes or receptors, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Benzylaminopurine: A cytokinin used in plant growth regulation.
6-Benzylamino-9-(2-tetrahydropyranyl)purine: Another cytokinin with similar applications.
Uniqueness
6-[1-(Benzylamino)octadecylidene]-3-methylcyclohexa-2,4-dien-1-one is unique due to its specific structure, which combines a long alkyl chain with a benzylamino group and a cyclohexadienone ring. This combination of features gives it distinct chemical and biological properties that are not found in other similar compounds.
Propriétés
Numéro CAS |
920278-37-1 |
|---|---|
Formule moléculaire |
C32H49NO |
Poids moléculaire |
463.7 g/mol |
Nom IUPAC |
2-(N-benzyl-C-heptadecylcarbonimidoyl)-5-methylphenol |
InChI |
InChI=1S/C32H49NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-31(30-25-24-28(2)26-32(30)34)33-27-29-21-18-17-19-22-29/h17-19,21-22,24-26,34H,3-16,20,23,27H2,1-2H3 |
Clé InChI |
CELIASCGTVWYOD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=NCC1=CC=CC=C1)C2=C(C=C(C=C2)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



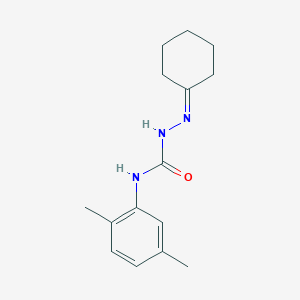
![1H-Indazole-3-carboxylic acid, 1-[(4-chloro-2-cyanophenyl)methyl]-](/img/structure/B12624454.png)
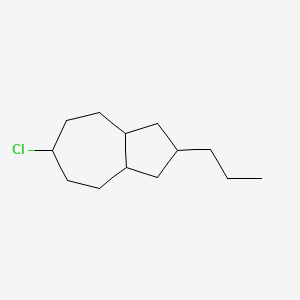

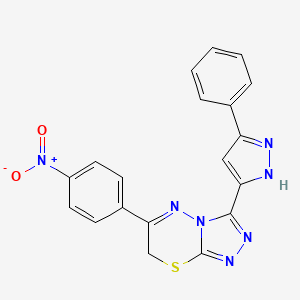
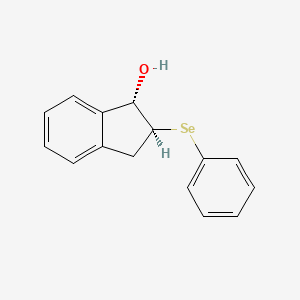

![(2Z)-2-(1,3-benzothiazol-2-yl)-3-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}prop-2-enenitrile](/img/structure/B12624484.png)
![(3aR,6aS)-7'-chloro-1-[(3,4-dihydroxyphenyl)methyl]-5-(3-methoxypropyl)spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12624489.png)
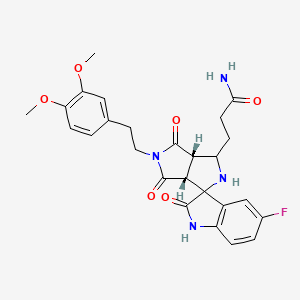
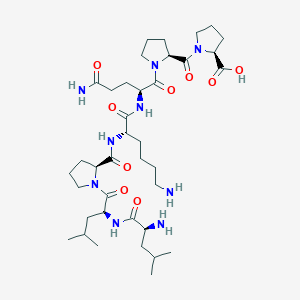
![4-(4-Methoxyphenyl)-4-[4-(5-methyl-1H-pyrazol-4-yl)phenyl]piperidine](/img/structure/B12624508.png)
![3-{[4'-(Undecyloxy)[1,1'-biphenyl]-4-yl]oxy}propane-1-sulfonic acid](/img/structure/B12624531.png)
